molecular formula C15H13NO2S B10813436 6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one

Cat. No.: B10813436
M. Wt: 271.3 g/mol
InChI Key: YQWJALSURRKLTN-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one is a fused heterocyclic compound featuring a thiophene-oxazinone core. Its molecular structure incorporates a thiophene ring fused with an oxazinone moiety, substituted with an ethyl group at position 6 and a 2-methylphenyl group at position 2.

Properties

IUPAC Name

6-ethyl-2-(2-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-3-10-8-12-14(19-10)16-13(18-15(12)17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWJALSURRKLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylphenylthiophene, the compound can be synthesized through a series of reactions involving ethylation, followed by cyclization with an oxazinone precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxazinone ring to more reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiopheno-Oxazinone Derivatives

The closest structural analogs identified are sulfonylurea herbicides (e.g., metsulfuron methyl ester) and thienopyrimidinone derivatives. Below is a comparative analysis:

Property 6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one 6-Ethyl-2-(pyrrolidin-1-yl)-3h,4h-thieno[2,3-d]pyrimidin-4-one Metsulfuron Methyl Ester
Core Structure Thiophene-oxazinone Thienopyrimidinone Triazine-sulfonylurea
Molecular Formula Not explicitly reported C₁₂H₁₅N₃OS C₁₄H₁₅N₅O₆S
Molecular Weight Not available 249.33 g/mol 381.36 g/mol
Key Substituents 6-Ethyl, 2-(2-methylphenyl) 6-Ethyl, 2-(pyrrolidin-1-yl) 4-Methoxy-6-methyl triazine
Reported Applications Unknown (structural analogy suggests kinase inhibition) Not explicitly stated (pharmacological potential inferred) Herbicide (acetolactate synthase inhibitor)

Key Observations :

  • Structural Differences: The target compound’s thiophene-oxazinone core distinguishes it from the thienopyrimidinone and triazine-based analogs. The ethyl and aryl substituents may enhance lipophilicity compared to the pyrrolidin-substituted derivative .
  • Functional Implications: Sulfonylurea herbicides (e.g., metsulfuron) act via enzyme inhibition in plants, while thienopyrimidinones are explored for kinase modulation. The target compound’s oxazinone ring could confer unique reactivity or binding properties, but empirical data is lacking .
Crystallographic and Computational Tools for Structural Analysis

While direct data on the target compound is absent, crystallographic software such as SHELX and ORTEP-III (via WinGX) are critical for resolving similar heterocyclic structures. For example:

  • SHELX : Used for refining small-molecule structures, including thiophene derivatives, with high precision .
  • ORTEP-III : Enables visualization of molecular geometry, aiding in the comparison of substituent effects on bond angles and torsion .

Biological Activity

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO2SC_{15}H_{13}NO_2S, with a molecular weight of approximately 271.33 g/mol. The structure features a thiophene ring fused with an oxazine moiety, which contributes to its unique biological profile.

PropertyValue
Molecular FormulaC15H13NO2S
Molecular Weight271.33 g/mol
CAS Number342382-84-7
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacteria and fungi. For example, the compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anticancer Properties

The compound's potential as an anticancer agent has been investigated in several studies. A notable study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways.

Case Study: Apoptosis Induction

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells at concentrations above 25 µg/mL.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In animal models of inflammation, such as carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary data suggest that it may interact with specific cellular pathways involved in inflammation and cell proliferation.

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